molecular formula C16H24O2P+ B12901559 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate

Cat. No.: B12901559
M. Wt: 279.33 g/mol
InChI Key: UEHILYWHNSQXEE-VNQPRFMTSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is a chiral organophosphorus compound It is characterized by its unique stereochemistry, which includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate typically involves the stereospecific addition of a phosphinate group to a chiral cyclohexyl derivative. One common method involves the reaction of (Rp)-menthyl phenylphosphinate with an appropriate alkylating agent under controlled conditions to ensure the retention of stereochemistry .

Industrial Production Methods

Industrial production of this compound may utilize high-performance liquid chromatography (HPLC) techniques to ensure the purity and stereochemical integrity of the product. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating and purifying chiral compounds based on their hydrophobic interactions with the stationary phase .

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral centers. These interactions can influence the compound’s binding affinity and specificity, leading to its effects in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • (Rp)-menthyl phenylphosphinate
  • (Rp)-alkylphenylphosphinates
  • Secondary phosphine oxides

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenylphosphinate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential .

Properties

Molecular Formula

C16H24O2P+

Molecular Weight

279.33 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-oxo-phenylphosphanium

InChI

InChI=1S/C16H24O2P/c1-12(2)15-10-9-13(3)11-16(15)18-19(17)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3/q+1/t13-,15+,16-/m1/s1

InChI Key

UEHILYWHNSQXEE-VNQPRFMTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O[P+](=O)C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1CCC(C(C1)O[P+](=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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